molecular formula C18H24N4O3 B12097229 Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 651047-42-6

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B12097229
CAS No.: 651047-42-6
M. Wt: 344.4 g/mol
InChI Key: MDNJETHQPKAEMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is a complex organic compound featuring a quinoxaline moiety fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinoxaline moiety is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA or inhibit enzymes by binding to their active sites. The diazepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar biological activities.

    Diazepane derivatives: Compounds with similar ring structures but different functional groups.

    Tert-butyl esters: Compounds with similar protective groups but different core structures.

Uniqueness

Tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the combination of the quinoxaline and diazepane moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler analogs.

Properties

CAS No.

651047-42-6

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 4-(3-oxo-4H-quinoxalin-2-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-6-9-21(11-12-22)15-16(23)20-14-8-5-4-7-13(14)19-15/h4-5,7-8H,6,9-12H2,1-3H3,(H,20,23)

InChI Key

MDNJETHQPKAEMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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